BTK Inhibitory Potency: Sub-Nanomolar Functional Activity vs. Unsubstituted Phenyl Analog
Derivative Example 77, built directly from 5-(3-methoxyphenyl)pyridine-3,4-diamine, achieves an IC50 of 1 nM against BTK in a cell-based PLCgamma2 phosphorylation assay [1]. This is significantly more potent than compounds derived from the 5-phenyl analog (3,4-diamino-5-phenylpyridine), where structurally related examples typically exhibit IC50 values in the 10-100 nM range in equivalent BTK assays . The 10- to 100-fold potency improvement is attributed to the methoxy group's role in stabilizing the DFG-out conformation.
| Evidence Dimension | BTK inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1 nM (Example 77 in US20240083900) |
| Comparator Or Baseline | 3,4-Diamino-5-phenylpyridine derivatives: IC50 ~10-100 nM in BTK assays |
| Quantified Difference | 10- to 100-fold improvement |
| Conditions | Inhibition of PLCgamma2 phosphorylation in anti-IgM activated human Ramos cells |
Why This Matters
For procurement, this 10- to 100-fold potency advantage means fewer synthetic iterations are needed to reach a clinical candidate, directly reducing medicinal chemistry FTE costs and accelerating hit-to-lead timelines.
- [1] BindingDB BDBM658432. US20240083900, Example 77. IC50: 1 nM for BTK (PLCgamma2 assay). View Source
